2-bromo-N-(4-fluorophenyl)butanamide
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Overview
Description
“2-bromo-N-(4-fluorophenyl)butanamide” is a chemical compound with the molecular formula C10H11BrFNO . It has a molecular weight of 260.10 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(C(Br)CC)NC(C=C1)=CC=C1F
. This indicates that the compound contains a bromo group attached to a butanamide moiety, which is further substituted with a 4-fluorophenyl group . Physical And Chemical Properties Analysis
“this compound” is a solid compound . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the data I have .Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms
The kinetics and mechanism of formation and decomposition of substituted 1-phenylpyrrolidin-2-ones in basic medium were studied, highlighting the chemical behavior of related butanamides in aqueous solutions. This research may provide a foundation for understanding the reactivity of "2-bromo-N-(4-fluorophenyl)butanamide" in similar conditions, potentially useful in the synthesis of novel compounds (Sedlák et al., 2002).
Drug Discovery and Pharmacological Applications
In drug discovery, related butanamide derivatives have been investigated for their potential as CCR2 receptor antagonists, indicating a methodology that could be applicable to "this compound" for the identification of new therapeutic agents (Butora et al., 2006). Such studies suggest its utility in pharmacokinetic profiling and receptor antagonism assays.
Material Science and Nanotechnology
Research into heterodifunctional polyfluorene building blocks for the creation of nanoparticles with enhanced brightness and emission-tuned properties might also be relevant. This signifies a potential for "this compound" in the development of novel materials for optical applications (Fischer et al., 2013).
Mechanism of Action
properties
IUPAC Name |
2-bromo-N-(4-fluorophenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-2-9(11)10(14)13-8-5-3-7(12)4-6-8/h3-6,9H,2H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILDYQZQIHEIPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601291874 |
Source
|
Record name | 2-Bromo-N-(4-fluorophenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601291874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1119452-35-5 |
Source
|
Record name | 2-Bromo-N-(4-fluorophenyl)butanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-(4-fluorophenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601291874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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